molecular formula C26H19NO3 B290358 2-benzoyl-N-(2-phenoxyphenyl)benzamide

2-benzoyl-N-(2-phenoxyphenyl)benzamide

Cat. No.: B290358
M. Wt: 393.4 g/mol
InChI Key: BEJLXIKBKWKTCM-UHFFFAOYSA-N
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Description

2-Benzoyl-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by a benzoyl group at the 2-position of the benzamide core and an N-(2-phenoxyphenyl) substituent. This structure combines aromatic rigidity with polar functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C26H19NO3

Molecular Weight

393.4 g/mol

IUPAC Name

2-benzoyl-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C26H19NO3/c28-25(19-11-3-1-4-12-19)21-15-7-8-16-22(21)26(29)27-23-17-9-10-18-24(23)30-20-13-5-2-6-14-20/h1-18H,(H,27,29)

InChI Key

BEJLXIKBKWKTCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-N-(2-phenoxyphenyl)benzamide

  • Structural Differences : Replaces the 2-benzoyl group with a para-chloro substituent.
  • Crystal Structure: Adopts a monoclinic lattice (space group P2₁/c) with a dihedral angle of 9.99° between aromatic planes, indicating near-coplanarity due to resonance effects.
  • Key Contrast: The absence of a benzoyl group reduces steric hindrance but limits π-electron delocalization compared to 2-benzoyl-N-(2-phenoxyphenyl)benzamide.

N-(2-Benzoylphenyl)benzamide (CAS 29670-64-2)

  • Structural Differences: Benzoyl group attached directly to the aniline nitrogen instead of the 2-phenoxyphenyl group.
  • Implications : Altered hydrogen-bonding patterns and solubility due to the lack of an ether oxygen in the substituent .

PCAF HAT Inhibition

  • 2-Hexanoylamino-/2-Tetradecanoylamino-Benzamides: Exhibit 66–79% inhibition at 100 μM.
  • 2-Benzoyl-N-(2-phenoxyphenyl)benzamide: Predicted lower activity due to lack of long acyl chains or carboxyl groups critical for enzyme binding.

Antioxidant Activity

  • N-(Anilinocarbonothioyl)benzamides: Hydroxyl- and methoxy-substituted derivatives show 86–87% inhibition (CCl₄-induced oxidative stress). The phenoxyphenyl group in the target compound lacks electron-donating substituents, likely reducing antioxidant efficacy .

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